![molecular formula C20H25N3O4 B2963739 N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-41-9](/img/structure/B2963739.png)
N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, reaction conditions like temperature and pressure, etc .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could involve studying the reactivity of the compound, the products it forms, the conditions under which it reacts, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Antifungal Agents
Compounds related to N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have shown promising fungicidal properties against Candida and Aspergillus species. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. These compounds demonstrate in vitro activity against various fungi species, including molds and dermatophytes, and have been shown to reduce fungal load significantly in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Improvement in Photoelectric Conversion
Another application involves the co-sensitization with near-IR absorbing cyanine dye to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. Research has found that carboxylated cyanine dyes used as sensitizers can significantly improve the photoelectrical properties of these solar cells, demonstrating a promising method to boost photoelectric conversion efficiency (Wu et al., 2009).
Antimicrobial and Hemolytic Activity
The synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have shown that these compounds exhibit antimicrobial activity against selected microbial species. The compounds demonstrated variable activity relative to reference standards, with some showing high potency against a panel of microbes, indicating their potential for further biological screening and application trials (Gul et al., 2017).
Antitumor Properties
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in anticancer activity screening, indicating their potential as new agents in cancer treatment (Horishny et al., 2020).
Antimicrobial Study
Research on the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues has shown these compounds to possess superior in vitro antimicrobial activity compared to standard drugs, indicating their potential as bioactive molecules for further investigation (Jayadevappa et al., 2012).
properties
IUPAC Name |
N-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-3-8-21-20(26)19(25)16-13-23(17-7-5-4-6-15(16)17)14-18(24)22-9-11-27-12-10-22/h4-7,13H,2-3,8-12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYOIOPLOIDFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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